1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Description

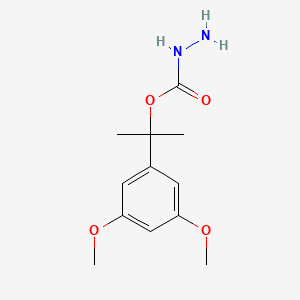

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate (CAS: 39508-00-4, molecular formula: C₁₂H₁₈N₂O₄) is a carbazate ester characterized by a 3,5-dimethoxyphenyl group attached to a 1-methylethyl (isopropyl) moiety via a carbazate (–NHNHCOO–) linkage .

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)propan-2-yl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,18-11(15)14-13)8-5-9(16-3)7-10(6-8)17-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYVDEBOFNOSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192649 | |

| Record name | 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39508-00-4 | |

| Record name | Hydrazinecarboxylic acid, 1-(3,5-dimethoxyphenyl)-1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39508-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039508004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Common Precursors and Reagents

- Hydrazine hydrate or substituted hydrazines

- Chloroformates (e.g., alkyl or aryl chloroformates)

- Carbonate esters (e.g., dimethyl carbonate)

- Isocyanates (for carbamate formation)

- Solvents: inert solvents such as anhydrous benzene, ether, dioxane, or alcohols like ethanol or t-butanol

Preparation Methods Specific to 1-(3,5-Dimethoxyphenyl)-1-methylethyl Carbazate

While direct literature on the exact compound this compound is limited, analogous preparation methods for related carbazates and carbamate derivatives provide a reliable framework.

Reaction of Hydrazine with 1-(3,5-Dimethoxyphenyl)-1-methylethyl Chloroformate

- Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl chloroformate by reacting the corresponding alcohol (1-(3,5-dimethoxyphenyl)-1-methylethanol) with phosgene or a phosgene equivalent under anhydrous conditions.

- Step 2: The chloroformate is then reacted with hydrazine hydrate in an inert solvent such as anhydrous ether or benzene at low temperature (0–25°C) to yield the carbazate.

- Reaction conditions: Slightly alkaline medium to facilitate nucleophilic attack; reaction time varies from 1 to 24 hours depending on scale and temperature.

- Purification: The product is isolated by solvent extraction, crystallization, or chromatography.

This method is supported by analogous procedures for adamantyl carbazates, where chloroformates react with hydrazine to give carbazates in good yield and purity.

Use of Carbonate Esters and Hydrazine

- Hydrazine can be reacted with dimethyl carbonate or other dialkyl carbonates in the presence of a suitable solvent (e.g., aliphatic alcohols or aromatic solvents) at temperatures ranging from -20°C to +30°C.

- The reaction proceeds via nucleophilic attack of hydrazine on the carbonate ester, forming methyl carbazate intermediates.

- This method is scalable and allows for controlled addition of reagents to optimize yield and purity.

- Post-reaction distillation under reduced pressure removes solvents and low-boiling impurities.

- This approach is well-documented for methyl carbazate preparation and can be adapted for substituted carbazates by using appropriately substituted carbonate esters.

Carbamate Formation via Isocyanate Route

- The corresponding 1-(3,5-dimethoxyphenyl)-1-methylethanol can be reacted with hydrazine carbamate derivatives or directly with isocyanates to form carbazate or carbamate linkages.

- Catalysts such as dibutyltin dilaurate can be used to promote the reaction.

- This method is exemplified in the synthesis of photolabile carbamates with dimethoxyphenyl groups, where alcohols react with isocyanates under reflux in tetrahydrofuran (THF) for extended periods (e.g., 19 hours) to yield carbamate products.

Reaction Conditions and Solvent Effects

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous benzene, ether, dioxane, ethanol | Choice affects solubility and reaction rate |

| Temperature | 0 to 30°C (hydrazine reactions) | Lower temperatures favor selectivity |

| pH | Slightly alkaline | Facilitates nucleophilic substitution |

| Reaction time | 1 to 24 hours | Depends on scale and reagent reactivity |

| Catalyst | Dibutyltin dilaurate (for isocyanate route) | Enhances carbamate formation |

| Work-up | Distillation under reduced pressure, crystallization | Removes impurities and solvents |

Analytical and Structural Confirmation

- Infrared spectroscopy typically shows strong absorption bands around 5.9–6.1 μm characteristic of oxycarbonylhydrazides.

- Nuclear magnetic resonance (NMR) confirms the substitution pattern on the aromatic ring and the carbazate moiety.

- Crystallographic studies of related dimethoxyphenyl carbamates reveal intermolecular hydrogen bonding and confirm molecular geometry.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The chloroformate route offers high selectivity but requires careful handling of phosgene or equivalents.

- Carbonate ester methods provide a safer and more environmentally friendly alternative with good control over reaction parameters.

- The isocyanate route is useful for carbamate derivatives and can be adapted for photolabile protecting groups with dimethoxy substitutions.

- Solvent choice and temperature critically influence reaction rates and product purity.

- Post-reaction purification by distillation or chromatography is essential to remove unreacted hydrazine and side products.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is in the realm of analytical chemistry. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it an essential tool in drug development and quality control processes .

The biological properties of this compound have been investigated, revealing potential applications in medicinal chemistry.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects. In animal models, it has shown a dose-dependent reduction in inflammation markers when tested against inflammatory stimuli such as lipopolysaccharides (LPS). This indicates its potential as a therapeutic agent for conditions characterized by inflammation .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies on human cancer cell lines demonstrate that treatment with this compound leads to significant reductions in cell viability and increased apoptosis rates. Flow cytometry analyses have confirmed these findings, suggesting that it may trigger programmed cell death pathways in malignant cells .

Case Study 1: Anti-inflammatory Activity Testing

In a controlled experiment, mice were administered varying doses of this compound prior to exposure to LPS. The results showed a marked decrease in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy Evaluation

A study involving several human cancer cell lines treated with the compound revealed a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death in cancerous cells.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- The carbazone group in 1,5-diphenylcarbazone enables chelation with transition metals (e.g., Cr³⁺, Fe³⁺), making it a vital indicator in spectrophotometric analyses. In contrast, the carbazate group in the target compound may act as a bidentate ligand but lacks documented analytical use .

Isopropyl (3-Chloro-4-Methoxyphenyl) Carbamate

Key Differences :

- The carbamate group lacks the hydrazine (–NH–NH–) moiety, reducing its ability to participate in redox reactions or metal coordination compared to carbazates.

- The chloro substituent in the carbamate enhances its bioactivity as a pesticide, whereas the dimethoxy groups in the target compound may direct reactivity toward electrophilic aromatic substitution .

Triazine-Based Derivatives (e.g., 8f: C₂₇H₂₆N₄O₅)

Key Differences :

- The triazine core in compound 8f provides a rigid, electron-deficient platform for supramolecular interactions, whereas the carbazate’s flexibility allows for conformational adaptability in coordination chemistry.

- The triazine derivative’s larger size and multiple substituents (e.g., phenoxy groups) suggest applications in polymer stabilization or drug delivery, contrasting with the target compound’s likely role as a small-molecule intermediate .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Key Differences :

- The hydroxy group in the benzamide derivative enhances solubility in polar solvents, whereas the target compound’s methoxy groups may prioritize lipophilicity.

Biological Activity

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, with the CAS number 39508-00-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a carbazate structure with a dimethoxyphenyl substituent, which is known to influence its biological properties. The presence of methoxy groups can enhance lipophilicity and affect the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against various pathogens.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- Modulation of Signaling Pathways : It is believed to modulate pathways related to oxidative stress and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound has the following characteristics:

In Vivo Studies

In vivo studies have further supported the compound's biological activity:

- Animal Models : In rodent models of inflammation, treatment with this compound resulted in reduced swelling and pain behavior.

- Toxicity Assessment : Toxicity studies indicated that even at high doses (up to 2000 mg/kg), the compound exhibited minimal adverse effects on vital organs.

Case Studies

A recent case study explored the use of this compound in treating inflammatory conditions:

- Study Title : "Evaluation of Anti-inflammatory Effects of this compound in a Rat Model"

- Findings : The study reported a significant decrease in paw edema and inflammatory markers in treated rats compared to controls. Histological examination revealed reduced infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate, and how can purity be ensured?

Methodological Answer: The synthesis of carbazate derivatives typically involves condensation reactions. For this compound, a plausible route includes reacting 3,5-dimethoxybenzyl alcohol with methyl hydrazinecarboxylate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Key steps:

- Monitor reaction progress via thin-layer chromatography (TLC) using silica gel and a 4:1 petroleum ether/ethyl acetate mobile phase .

- Purify via column chromatography followed by recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 1.4–1.6 ppm for methylethyl protons, δ 3.7–3.9 ppm for methoxy groups) .

Q. How can the structural and crystallographic properties of this compound be characterized?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation of a saturated dichloromethane solution. Resolve disorder in the methoxy or methylethyl groups using SHELX software, refining to an R factor <0.05 .

- Spectroscopy: Confirm the carbazate moiety via FT-IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹). ¹³C NMR should show peaks at ~155 ppm (carbamate carbonyl) and ~55 ppm (methoxy carbons) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethoxy substituents influence reactivity in derivatization reactions?

Methodological Answer:

- Steric hindrance: The 3,5-dimethoxy groups create a bulky aromatic ring, limiting nucleophilic attack at the para position. Use computational tools (DFT calculations, e.g., Gaussian09) to map electrostatic potential surfaces and predict reactive sites .

- Electronic effects: Methoxy groups are electron-donating, activating the ring for electrophilic substitution. Test via nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to observe regioselectivity .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Solubility conflicts: Use differential scanning calorimetry (DSC) to identify polymorphic forms. For example, if one study reports high solubility in DMSO but another observes precipitation, assess if hydrate formation occurs via Karl Fischer titration .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 6 weeks). Compare degradation products via LC-MS; if discrepancies arise, check for residual catalysts (e.g., DCC) using ICP-MS .

Q. How can computational modeling predict the compound’s pharmacokinetic or pharmacodynamic profiles?

Methodological Answer:

- ADMET prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .

- Docking studies: Dock the compound into protease targets (e.g., HIV-1 protease) using AutoDock Vina. Validate binding affinity via SPR (e.g., KD < 10 µM) .

Q. What experimental designs are critical for evaluating its biological activity while minimizing off-target effects?

Methodological Answer:

- Targeted assays: Use CRISPR-Cas9 knockout models to confirm specificity. For example, if the compound inhibits a kinase, compare activity in wild-type vs. kinase-null cell lines .

- Dose-response curves: Employ a 10-point dilution series (1 nM–100 µM) with controls (e.g., staurosporine for apoptosis). Analyze via GraphPad Prism to calculate IC₅₀ and Hill slopes .

Data Analysis and Validation

Q. How should researchers address variability in bioassay results across different laboratories?

Methodological Answer:

- Standardize protocols: Use identical cell lines (e.g., ATCC-validated HeLa) and reagent batches. Share positive controls (e.g., doxorubicin for cytotoxicity) between labs.

- Statistical reconciliation: Apply meta-analysis tools (RevMan, R) to aggregate data. For discordant IC₅₀ values, perform Bland-Altman plots to assess systematic bias .

Q. What advanced techniques validate the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

- Isothermal titration calorimetry (ITC): Measure binding stoichiometry and enthalpy changes (ΔH) to distinguish competitive vs. non-competitive inhibition.

- Kinetic assays: Use a stopped-flow spectrophotometer to determine kcat and Km under varying substrate concentrations. Fit data to the Michaelis-Menten equation with SigmaPlot .

Formulation and Application Challenges

Q. What formulation strategies improve bioavailability given its physicochemical limitations?

Methodological Answer:

- Nanoformulation: Prepare PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to enhance solubility. Test release kinetics in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) .

- Prodrug design: Synthesize a phosphate ester derivative for enhanced aqueous solubility. Hydrolyze in vivo via alkaline phosphatase, confirmed by LC-MS/MS .

Q. How can researchers ensure ethical and reproducible data handling in studies involving this compound?

Methodological Answer:

- FAIR principles: Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOIs. Use electronic lab notebooks (e.g., LabArchives) for real-time tracking .

- Peer validation: Share synthetic protocols on protocols.io and invite third-party replication. Disclose all negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.